[4-(4-Cyanophenyl)phenyl] 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate
Overview
Description
4’-Cyano-4-biphenylyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate is a complex organic compound with a molecular formula of C22H16N2O7S2 and an average mass of 484.502 Da . This compound is notable for its unique structure, which includes a biphenyl core with cyano and sulfinyl functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4’-cyano-4-biphenylyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate typically involves multiple steps. One common method includes the following steps:
Bromination: Biphenyl is first brominated to introduce a bromine atom at the desired position.
Friedel-Crafts Acylation: The brominated biphenyl undergoes Friedel-Crafts acylation using aluminum chloride and an appropriate acyl chloride.
Nitration and Sulfonation: The acylated product is then nitrated and sulfonated to introduce the nitro and methylsulfonyl groups.
Coupling Reaction: Finally, a coupling reaction with a suitable cyano compound completes the synthesis.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4’-Cyano-4-biphenylyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amine group.
Substitution: The cyano group can undergo nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield.
Scientific Research Applications
4’-Cyano-4-biphenylyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4’-cyano-4-biphenylyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate involves its interaction with specific molecular targets. The cyano and sulfinyl groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar compounds include other biphenyl derivatives with cyano and sulfinyl groups, such as 4-cyano-4’-pentylbiphenyl and 4-cyano-4’-methylbiphenyl . Compared to these compounds, 4’-cyano-4-biphenylyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate is unique due to the presence of both nitro and methylsulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O7S2/c1-33(29,30)19-10-11-21(20(12-19)24(26)27)32(28)14-22(25)31-18-8-6-17(7-9-18)16-4-2-15(13-23)3-5-16/h2-12H,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIWBUQYCIGUFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)S(=O)CC(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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